molecular formula C19H18N4O4 B12169292 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide

Cat. No.: B12169292
M. Wt: 366.4 g/mol
InChI Key: BGRIVFDRRAGUAV-UHFFFAOYSA-N
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Description

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a pyridazinone ring fused with a methoxyphenyl group and a methoxypyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using methoxybenzene and suitable electrophiles.

    Attachment of the Methoxypyridinyl Group: The methoxypyridinyl group can be attached through nucleophilic substitution reactions involving methoxypyridine and appropriate leaving groups.

    Final Coupling: The final step involves coupling the intermediate products through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Pharmacology: Research focuses on its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and molecular pathways.

    Industrial Applications: It may be explored for use in the development of new materials or as a precursor in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxypyridin-3-yl)acetamide: Similar structure with a different position of the methoxy group on the pyridine ring.

    2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-chloropyridin-3-yl)acetamide: Similar structure with a chlorine substituent instead of a methoxy group.

Uniqueness

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C19H18N4O4

Molecular Weight

366.4 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(6-methoxypyridin-3-yl)acetamide

InChI

InChI=1S/C19H18N4O4/c1-26-15-6-3-13(4-7-15)16-8-10-19(25)23(22-16)12-17(24)21-14-5-9-18(27-2)20-11-14/h3-11H,12H2,1-2H3,(H,21,24)

InChI Key

BGRIVFDRRAGUAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CN=C(C=C3)OC

Origin of Product

United States

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